molecular formula C12H15BrClNO B1344548 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 1119452-43-5

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide

Cat. No. B1344548
CAS RN: 1119452-43-5
M. Wt: 304.61 g/mol
InChI Key: JNMRCPQSIPYFNI-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(4-chlorophenyl)ethyl]butanamide (BCPBA) is an organic compound belonging to the class of organic compounds known as amides. It is a white crystalline solid with a molecular weight of 275.58 g/mol and a melting point of 86-90°C. BCPBA has a variety of uses in both scientific research and industrial applications. It is used as a reagent in organic synthesis, a catalyst for the synthesis of various organic compounds, and a precursor for the synthesis of pharmaceuticals. BCPBA is also used in the production of polymers, plastics and surfactants.

Scientific Research Applications

Antimicrobial Activity

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, similar in structure to the target compound, has shown that these compounds possess significant antibacterial and antifungal properties. Their synthesis involves the copper-catalyzed arylation of acrylic and methacrylic acid amides, leading to potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Kinetic and Mechanism Studies

Kinetic studies on substituted 4-chloro-N-phenylbutanamides, which share a structural similarity with the target compound, have revealed insights into their behavior in basic solutions. These compounds undergo ring closure and subsequent hydrolysis, providing valuable information on their chemical reactivity and potential applications in synthetic organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Antimicrobial Agents

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents highlight the process of creating compounds with significant antimicrobial properties. Through a series of reactions involving bromophenyl methyl cyanide, researchers synthesized compounds screened for antimicrobial activity, indicating a pathway for developing new antibiotics or antifungal agents (Doraswamy & Ramana, 2013).

Application in Organic Synthesis

Studies on the bromination of 2,4-difunctional esters and their reactions with nucleophilic reagents demonstrate the utility of such compounds in organic synthesis. These reactions offer insights into the selective introduction of functional groups and the potential for creating complex organic molecules, which could be useful in drug synthesis and material science (Pevzner, 2003).

Electronic and Non-Linear Optical Properties

Research on the selective arylation of bromo-substituted compounds via Pd-catalyzed Suzuki cross-coupling reactions provides data on their reactivity, electronic, and non-linear optical properties. This information is crucial for the development of materials with specific electronic or optical characteristics, which could find applications in electronics, photonics, and material sciences (Nazeer et al., 2020).

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research , and its specific targets may vary depending on the context of the study.

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can interact with other molecules

Biochemical Pathways

As a biochemical used in proteomics research , it may interact with a variety of proteins and pathways, depending on the context of the study.

Result of Action

As a biochemical used in proteomics research , its effects may vary widely depending on the context of the study.

Biochemical Analysis

Biochemical Properties

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods under controlled conditions . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling pathways, gene expression, and metabolic processes . High doses of this compound can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMRCPQSIPYFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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